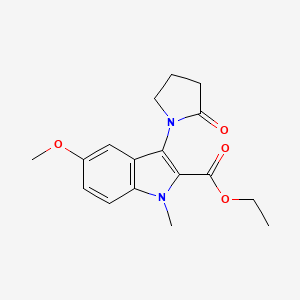![molecular formula C14H17N3O3S B7879688 N-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonothioyl]glycine](/img/structure/B7879688.png)
N-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonothioyl]glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonothioyl]glycine is a complex organic compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonothioyl]glycine can be achieved through multiple synthetic routes. One common method involves the cyclization of appropriate precursor compounds under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions such as high-pressure reactors and the use of specific catalysts to enhance yield and purity. This process often includes multiple stages of synthesis, purification, and quality control to ensure the final product meets stringent standards.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Can be achieved using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic and electrophilic reagents are commonly employed in these reactions.
Major Products Formed: Depending on the reaction conditions, N-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonothioyl]glycine can yield a variety of products, including modified versions of the original compound with different functional groups.
Scientific Research Applications
This compound has applications across several fields, including:
Chemistry: Used as a building block in organic synthesis and as a reference material in analytical methods.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for potential therapeutic effects and as a model compound in drug development.
Industry: Employed in the development of new materials and as an intermediate in the manufacture of other chemicals.
Mechanism of Action
The mechanism by which N-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonothioyl]glycine exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, and other biomolecules, leading to changes in cellular pathways and biological processes. The exact pathways can vary depending on the context of its application and the specific biological system involved.
Comparison with Similar Compounds
When compared with other similar compounds, N-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonothioyl]glycine stands out due to its unique structure and diverse chemical properties. Similar compounds include those with similar core structures but different functional groups, which can result in varied reactivity and applications.
Properties
IUPAC Name |
2-[(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbothioyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c18-12-3-1-2-11-10-4-9(7-17(11)12)6-16(8-10)14(21)15-5-13(19)20/h1-3,9-10H,4-8H2,(H,15,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZFQQDBVFHJMKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=S)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-chlorophenyl)sulfonyl]-1-ethyl-1H-indole-2-carboxylic acid](/img/structure/B7879624.png)
![({[5-Methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfonyl)acetic acid](/img/structure/B7879630.png)
![({[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfonyl)acetic acid](/img/structure/B7879633.png)
![1-{[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methyl}piperidine-4-carboxylic acid](/img/structure/B7879639.png)
![6-Ethyl-8-methylbenzo[b][1,4]benzothiazepine-3-carboxylic acid](/img/structure/B7879664.png)
![(2-Benzyl-1-methyl-3-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-4-yl)acetic acid](/img/structure/B7879671.png)
![11-Oxo-10-[4-(trifluoromethyl)benzyl]-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylic acid](/img/structure/B7879675.png)
![2-[(2-fluorobenzyl)thio]-3H-imidazo[4,5-c]pyridine](/img/structure/B7879676.png)
![7-[(4-Carboxypiperidin-1-yl)sulfonyl]-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B7879677.png)
![1-[(4-Bromophenyl)sulfonyl]-1,2,3,6-tetrahydropyridine-4-carboxylic acid](/img/structure/B7879679.png)


